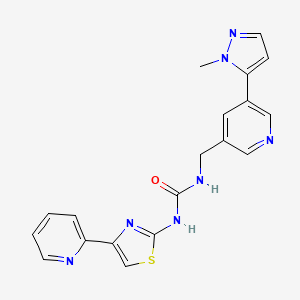![molecular formula C20H20N2OS B2818750 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide CAS No. 477325-95-4](/img/structure/B2818750.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a compound with the CAS Number: 108954-84-3 . It has a molecular weight of 226.3 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of a similar compound, “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole”, involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol . This affords N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . Treatment with excess P2S5 in anhydrous toluene leads to the formation of the corresponding thioamide . Oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure results in 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .Molecular Structure Analysis
The InChI Code for “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .Chemical Reactions Analysis
The compound “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole” can undergo electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . Depending on the reaction conditions, either the furan ring or the acenaphthene fragment can be attacked .Physical And Chemical Properties Analysis
As mentioned earlier, “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a solid compound . It has a molecular weight of 226.3 .Aplicaciones Científicas De Investigación
Synthesis and Electrophilic Substitution
- N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide is involved in complex synthesis processes. For instance, its derivatives, such as 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, have been synthesized through a series of steps including condensation and electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & Elchaninov, 2017).
Biological Evaluation
- Benzothiazole derivatives, closely related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, two compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacteria and fungi (Nam et al., 2010).
Cyclocondensation Reactions
- The compound's derivatives have been explored in cyclocondensation reactions for potential anti-HIV applications. These studies provide insights into the structural requirements for biological activity and the synthetic pathways for these compounds (Liu, Shih, & Lee, 1992).
Material Science and Organic Electronics
- In the field of material science and organic electronics, derivatives of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide have been used to control the reversibility of excited-state intramolecular proton transfer (ESIPT) reactions. This has implications for developing white organic light emitting diodes (WOLEDs), highlighting the compound's utility in advanced material applications (Zhang et al., 2016).
Antiproliferative Agents and Kinase Inhibition
- Research has also focused on the synthesis and evaluation of thiazole derivatives as potential antiproliferative agents and inhibitors of certain kinases, such as Pim-1 kinase. These studies are significant for developing new therapeutic agents for cancer treatment (Mohareb, Abdo, & Wardakhan, 2017).
Propiedades
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19(13-5-2-1-3-6-13)22-20-21-18-15-8-4-7-12-9-10-14(17(12)15)11-16(18)24-20/h4,7-8,11,13H,1-3,5-6,9-10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPHJMJLHTXOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

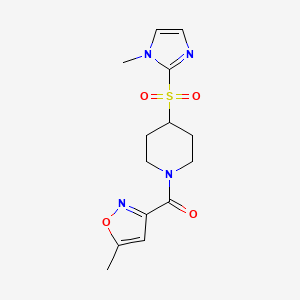
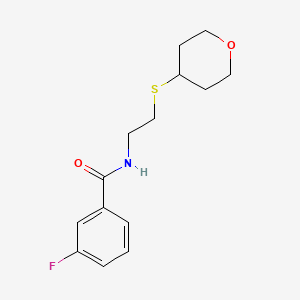
![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)
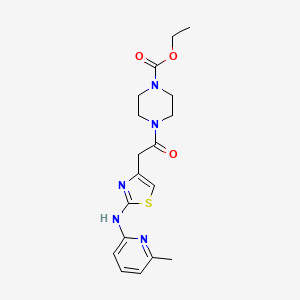
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)
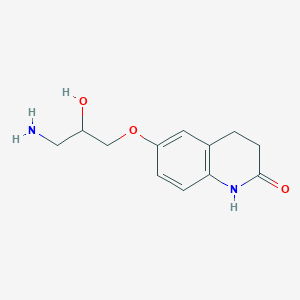
![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)
![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)

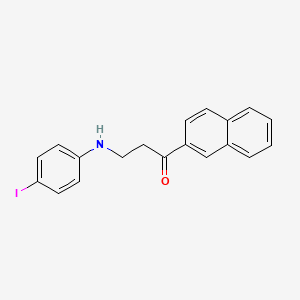
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
